![molecular formula C20H31NO3 B2812230 (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide CAS No. 899730-19-9](/img/structure/B2812230.png)

(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

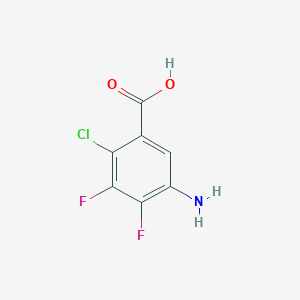

The compound appears to contain an adamantane structure, which is a type of diamondoid and one of the most stable organic compounds. The “dioxaspiro” part suggests the presence of a spiro compound, which is a bicyclic molecule that shares one atom between the two rings .

Molecular Structure Analysis

The molecular structure would be quite complex due to the presence of the adamantane and dioxaspiro structures. The stereochemistry indicated by the (3r,5r,7r) prefix suggests that the molecule has specific spatial orientations .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group might increase its polarity and potentially its solubility in water .科学的研究の応用

Antiviral Activity

Adamantane derivatives have shown significant antiviral properties, especially against influenza viruses. A microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety demonstrated potent inhibitory effects against influenza A and B viruses, highlighting their potential as influenza virus fusion inhibitors by preventing the conformational change of the influenza virus hemaglutinin at low pH (Göktaş et al., 2012). Additionally, furan-substituted spirothiazolidinones were designed, synthesized, and evaluated as antiviral agents against influenza A/H3N2 virus, with some analogues showing an EC50 value of about 1 µM, indicating their role in inhibiting the virus membrane fusion process (Apaydın et al., 2021).

Antibacterial and Antifungal Activity

Adamantane derivatives have also been explored for their antibacterial and antifungal activities. Novel adamantane derivatives showed promising antimicrobial activity against Staphylococcus aureus, Bacillus sp., Micrococcus flavus, and Enterococcus faecium, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects (Orzeszko et al., 2000). Furthermore, new N′-heteroarylidene-1-carbohydrazide derivatives exhibited broad-spectrum antibacterial activity with MIC values around 0.5–2.0 μg/mL, alongside weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).

Material Science Applications

In materials science, adamantane derivatives have been incorporated into polyamides and polyamide-imides to enhance their physical properties. New polyamides containing adamantyl and diamantyl moieties exhibited high glass transition temperatures (Tgs) and thermal stability, suggesting their utility in high-performance materials (Chern et al., 1998). Adamantane-containing polyamide-imides displayed good solubility in various solvents, amorphous nature, and high thermal stability, making them suitable for applications requiring transparent, flexible, and tough films (Liaw & Liaw, 2001).

Pharmacological Studies

Pharmacological evaluations of adamantane derivatives have highlighted their potential as dopamine agonists and neuroprotective agents. Spirodecane derivatives with adamantane were assessed for dopamine agonist activity, showing potent effects in peripheral assays, although central nervous system activity was not observed (Brubaker & Colley, 1986). Moreover, fluorescent heterocyclic adamantane amines demonstrated multifunctional neuroprotective activity, indicating their potential application in neuroprotection (Joubert et al., 2011).

将来の方向性

特性

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c22-18(19-9-14-6-15(10-19)8-16(7-14)11-19)21-12-17-13-23-20(24-17)4-2-1-3-5-20/h14-17H,1-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNJBRLTOHKLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)

![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)

![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)

![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)